molecular formula C17H17N5O3S B2499998 1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(pyridine-3-sulfonyl)piperazine CAS No. 1421584-14-6

1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(pyridine-3-sulfonyl)piperazine

Cat. No.: B2499998
CAS No.: 1421584-14-6
M. Wt: 371.42
InChI Key: WSKQJEGUJKUTIO-UHFFFAOYSA-N
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Description

1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(pyridine-3-sulfonyl)piperazine is a useful research compound. Its molecular formula is C17H17N5O3S and its molecular weight is 371.42. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction Studies

  • Molecular interaction studies have explored the conformational analysis of related compounds, indicating distinct conformations that influence the binding interaction with cannabinoid receptors. These findings contribute to understanding the steric and electrostatic interactions essential for receptor binding and activity, suggesting potential therapeutic applications targeting cannabinoid receptors (J. Shim et al., 2002).

Synthesis and Antimicrobial Activity

  • Research has demonstrated the synthesis of new pyridine derivatives showing variable and modest antimicrobial activity against bacteria and fungi. This highlights the compound's potential as a scaffold for developing new antimicrobial agents (N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011).

Heterocyclic Core Studies for Receptor Antagonism

  • Studies involving heterocyclic cores flanked by two basic functionalities have identified compounds with high affinity and selectivity as antagonists for human histamine receptors. This suggests the compound's framework could be beneficial in designing selective receptor antagonists (Devin M Swanson et al., 2009).

Activation of p53 in Cancer Cells

  • A library of anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates has been synthesized and evaluated for anticancer activity, showing significant cytotoxicity and p53 activation in cervical cancer cells. This research outlines the potential for developing targeted cancer therapies (A. Kamal et al., 2012).

Antiviral Activity

  • Synthesized derivatives have been evaluated for their antiviral activity, including actions against herpes simplex virus and hepatitis A virus, indicating the compound's utility in developing new antiviral agents (F. Attaby et al., 2006).

Novel Antimicrobial and Anticancer Agents

  • Novel pyrazole derivatives have been synthesized and shown to possess significant antimicrobial and anticancer activities, underscoring the versatility of this chemical framework in drug development (H. Hafez et al., 2016).

Biochemical Analysis

Biochemical Properties

The compound Pyrazolo[1,5-a]pyridin-3-yl(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methanone is known to interact with various enzymes and proteins. It has been found to be an effective component in histamine H3 receptor antagonists, dopamine receptor ligands, inhibitors of cyclooxygenase-2, serotonin 5-HT3 receptor antagonists, P-glycoprotein inhibitors, p38 kinase inhibitors, and phosphodiesterase (PDE) inhibitors . The nature of these interactions is largely due to the compound’s structure, which allows it to bind effectively with these biomolecules.

Cellular Effects

The cellular effects of Pyrazolo[1,5-a]pyridin-3-yl(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methanone are diverse and significant. It has been found to have cytotoxic activities against various cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Pyrazolo[1,5-a]pyridin-3-yl(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methanone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to bind effectively with various enzymes and proteins, influencing their activity and thus exerting its effects at the molecular level .

Metabolic Pathways

It is known to interact with various enzymes and cofactors, which could potentially influence metabolic flux or metabolite levels .

Properties

IUPAC Name

pyrazolo[1,5-a]pyridin-3-yl-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S/c23-17(15-13-19-22-7-2-1-5-16(15)22)20-8-10-21(11-9-20)26(24,25)14-4-3-6-18-12-14/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKQJEGUJKUTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=C3C=CC=CN3N=C2)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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